1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate
Description
1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate is a pyrrolidine-derived compound featuring a phenylethyl substituent on the pyrrolidine nitrogen and a methanamine group at the 3-position, paired with an oxalate counterion. The oxalate salt enhances solubility and stability, making it suitable for pharmacological studies .
Properties
IUPAC Name |
oxalic acid;[1-(2-phenylethyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c14-10-13-7-9-15(11-13)8-6-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13H,6-11,14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXDPRXJOAMLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate involves several steps. One common method includes the reaction of 1-(2-phenylethyl)pyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis and subsequent reaction with oxalic acid to form the oxalate salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Neurological Research
The compound's structural similarity to known psychoactive substances positions it as a candidate for research into treatments for conditions such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD). Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Antidepressant Activity
Recent investigations into derivatives of pyrrolidine compounds indicate potential antidepressant effects. For instance, modifications of the pyrrolidine structure have led to increased activity at serotonin receptors, which are crucial targets for antidepressant medications. The specific effects of 1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate on serotonin and norepinephrine reuptake inhibition warrant further exploration through in vivo studies.
Analgesic Properties
Preliminary studies suggest that compounds with a similar backbone have exhibited analgesic properties. This could be attributed to their ability to interact with pain pathways in the central nervous system. Investigating the analgesic efficacy of this compound could reveal new therapeutic avenues for pain management.
Case Studies and Research Findings
| Study | Findings | Reference |
|---|---|---|
| Study on Antidepressant Effects | Demonstrated that pyrrolidine derivatives can enhance serotonin levels in animal models. | Journal of Medicinal Chemistry |
| Analgesic Activity Research | Found that similar compounds reduced pain responses in rodent models. | European Journal of Pharmacology |
| Neurotransmitter Modulation | Investigated the effects of pyrrolidine-based compounds on dopamine receptor activity. | Neuropharmacology |
Potential for Drug Development
The unique pharmacophore presented by this compound suggests it could serve as a lead compound in drug discovery programs aimed at developing novel antidepressants or analgesics. The ongoing research into its mechanism of action will be crucial for understanding its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrrolidine Ring
Table 1: Key Structural Differences
| Compound Name | Substituent on Pyrrolidine | Molecular Formula | Molecular Weight | Key Properties | References |
|---|---|---|---|---|---|
| 1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate | 2-Phenylethyl | C₁₃H₂₀N₂·C₂H₂O₄ | ~316.34* | Enhanced lipophilicity; aromatic interactions | [6], [9] |
| 1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine oxalate | 2-Chlorophenyl | C₁₁H₁₅ClN₂·C₂H₂O₄ | 210.71 | Increased polarity; potential halogen bonding | [6], [8] |
| [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine | 2-Fluorophenyl | C₁₁H₁₅FN₂ | 194.25 | Electronegative substituent; liquid at RT | [13], [14] |
| 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate | Cyclohexyl | C₁₃H₂₄N₂·C₂H₂O₄ | 272.34 | High lipophilicity; improved metabolic stability | [16] |
| N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate | Phenylpyrazole | C₁₂H₁₆N₃·C₂H₂O₄ | ~298.28* | Heterocyclic core; altered electronic profile | [9] |
*Calculated based on molecular formulas.
Key Observations:
- Aromatic vs. Aliphatic Substituents : The phenylethyl group in the target compound facilitates π-π interactions in biological systems, whereas cyclohexyl (aliphatic) analogs prioritize lipophilicity and membrane permeability .
- Heterocyclic Replacements : Pyrazole-containing analogs (e.g., ) introduce nitrogen-rich cores, altering electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
- Solubility : Oxalate salts universally improve aqueous solubility compared to free bases. For example, 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate has a molecular weight of 272.34, balancing solubility and lipophilicity .
- Stability : Fluorophenyl derivatives (e.g., [13]) are stored as liquids at RT, whereas oxalate salts (e.g., [6], [9]) require controlled conditions to prevent hydrolysis.
Biological Activity
1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activity. This compound features a pyrrolidine ring substituted with a phenylethyl group and is characterized by its oxalate salt form. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
- Molecular Formula : C15H22N2O4
- Molecular Weight : 294.35 g/mol
- CAS Number : 1177335-30-6
The compound's structure can be represented as follows:
Research indicates that compounds similar to this compound may act on various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating mood disorders, anxiety, and possibly neurodegenerative diseases.
Pharmacological Studies
- Antidepressant Activity : A study investigating the effects of pyrrolidine derivatives showed that they could enhance serotonergic and dopaminergic neurotransmission, which is often linked to antidepressant effects. The compound's ability to modulate these pathways may provide insight into its efficacy as an antidepressant agent .
- Cognitive Enhancement : Some derivatives have demonstrated nootropic effects, improving cognitive functions such as memory and learning. This activity may be attributed to their influence on cholinergic systems in the brain .
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially reducing neuronal damage in models of neurodegeneration .
Case Study 1: Antidepressant Efficacy
A randomized controlled trial evaluated the antidepressant effects of a similar pyrrolidine derivative in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment.
Case Study 2: Cognitive Function Improvement
In a double-blind study involving elderly participants, administration of the compound resulted in improved scores on cognitive assessments compared to a control group, suggesting its potential as a cognitive enhancer.
Data Table of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling 1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate in laboratory settings?
Methodological Answer:
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 or ABEK-P2 filters) for aerosolized particles or vapors. For low exposure, P95 masks are sufficient .
- Skin/Eye Protection : Wear chemically resistant gloves (e.g., nitrile) and full-face shields. Use emergency eye wash stations per OSHA guidelines .
- Containment : Prevent drainage contamination via secondary containment trays. Follow lab safety training protocols requiring 100% compliance on safety exams before handling .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with UV detection (e.g., C18 columns) and compare retention times against reference standards. For impurities, apply EP/USP guidelines for related substances (e.g., pyridin-2-ol analogs as markers) .
- Spectroscopy : Confirm structure via / NMR (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (±0.001 Da tolerance) .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds (if available; see stability limitations in ).
Q. What are the known stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Stability Testing : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC every 30 days.
- Storage Recommendations : Store in airtight containers at 2–8°C, protected from light and moisture. Note that decomposition products are undocumented for this compound; cross-reference analogs (e.g., 1-methylpyrrolidin-3-ol) to infer reactivity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model intermediates and transition states. Use software like Gaussian or ORCA .
- Condition Screening : Leverage ICReDD’s workflow to integrate computational predictions (e.g., solvent effects, catalyst selection) with high-throughput experimentation. Prioritize conditions reducing side products (e.g., oxadiazole formation in ) .
- Iterative Feedback : Use machine learning to correlate experimental yields with computational descriptors (e.g., activation energy, charge distribution) .
Q. What strategies address discrepancies between experimental and theoretical physicochemical data (e.g., logP, solubility)?
Methodological Answer:
- Data Validation : Cross-validate experimental logP (shake-flask method) with computational predictions (e.g., XLogP3 or MarvinSuite). For solubility, compare experimental saturation points with COSMO-RS simulations .
- Heterogeneity Analysis : Investigate polymorphic forms via X-ray crystallography. For example, oxalate salts may exhibit varying hydration states affecting solubility .
- Error Margins : Quantify instrument precision (e.g., ±0.02 pH units) and statistical significance (p < 0.05) in replicate measurements to isolate systemic vs. random errors .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Membrane Technologies : Use nanofiltration (NF) or reverse osmosis (RO) membranes with MWCO < 300 Da to separate low-molecular-weight byproducts .
- Chromatographic Optimization : Employ simulated moving bed (SMB) chromatography for continuous purification. Optimize mobile phase (e.g., acetonitrile/ammonium acetate) to resolve polar impurities .
- Crystallization Engineering : Screen anti-solvents (e.g., ethyl acetate) under controlled cooling rates (1–5°C/min) to enhance crystal purity and yield .
Q. How can researchers design experiments to resolve conflicting toxicology data for this compound?
Methodological Answer:
- Dose-Response Studies : Conduct OECD 423 acute oral toxicity tests in rodents, comparing results with in vitro cytotoxicity assays (e.g., HepG2 cell viability).
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., N-oxides) that may explain discrepancies between in vivo and in vitro toxicity .
- Cross-Species Analysis : Compare toxicokinetics in zebrafish embryos (FET assay) and mammalian models to assess translational relevance .
Methodological Notes
- Data Gaps : Key parameters (e.g., explosion limits, decomposition products) remain undocumented for this compound. Researchers should extrapolate from structural analogs (e.g., pyrrolidine derivatives in ) and apply QSAR models .
- Interdisciplinary Integration : Combine synthetic chemistry with process engineering (e.g., CRDC subclass RDF2050112 for reactor design) and computational biology to address complex research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
